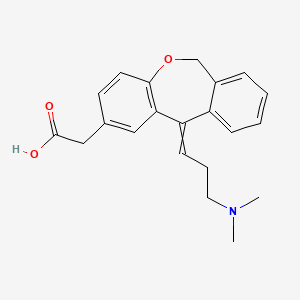
(2S,3R)-2-amino-3-hydroxy-3-phenylpropanoic acid;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R)-2-amino-3-hydroxy-3-phenylpropanoic acid;hydrate is a chemical compound with the molecular formula C9H11NO3·H2O. It is the hydrate form of DL-β-phenylserine, specifically in the threo configuration. This compound is known for its use in various scientific research applications, particularly in the synthesis of cyclic pentapeptides and its analgesic activity in biological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
DL-Threo-3-phenylserine hydrate can be synthesized through several methods. One common approach involves the reaction of benzaldehyde with glycine in the presence of a base, followed by the reduction of the resulting Schiff base. The reaction conditions typically involve:
Reactants: Benzaldehyde, glycine
Catalyst: Base (e.g., sodium hydroxide)
Solvent: Aqueous or organic solvent
Temperature: Room temperature to moderate heating
Industrial Production Methods
In industrial settings, the production of DL-Threo-3-phenylserine hydrate may involve more scalable and efficient processes. These methods often include:
Batch or continuous flow reactors: To ensure consistent product quality and yield
Purification steps: Such as crystallization or chromatography to obtain the desired purity level of 98%
Chemical Reactions Analysis
Types of Reactions
DL-Threo-3-phenylserine hydrate undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxo compounds
Reduction: Formation of amino alcohols
Substitution: Introduction of different functional groups
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride
Substitution: Conditions involving halogenating agents or nucleophiles
Major Products
Oxidation: Phenylglyoxylic acid derivatives
Reduction: Phenylserinol
Substitution: Various substituted phenylserine derivatives
Scientific Research Applications
DL-Threo-3-phenylserine hydrate is widely used in scientific research due to its versatile properties:
Industry: Used in the synthesis of complex organic molecules and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism by which DL-Threo-3-phenylserine hydrate exerts its effects involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes and receptors involved in pain modulation and peptide synthesis
Pathways: Inhibition of specific enzymes or activation of receptors that lead to analgesic effects or peptide formation
Comparison with Similar Compounds
DL-Threo-3-phenylserine hydrate can be compared with other similar compounds to highlight its uniqueness:
DL-β-Phenylserine: Similar in structure but differs in configuration and hydration state.
L-Phenylalanine: An essential amino acid with a similar aromatic side chain but lacks the hydroxyl group present in DL-Threo-3-phenylserine.
DL-3,4-Dihydroxyphenylserine: Contains additional hydroxyl groups, leading to different chemical properties and biological activities.
List of Similar Compounds
- DL-β-Phenylserine
- L-Phenylalanine
- DL-3,4-Dihydroxyphenylserine
Properties
IUPAC Name |
(2S,3R)-2-amino-3-hydroxy-3-phenylpropanoic acid;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3.H2O/c10-7(9(12)13)8(11)6-4-2-1-3-5-6;/h1-5,7-8,11H,10H2,(H,12,13);1H2/t7-,8+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUGXBGWTWDCGNP-KZYPOYLOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C(=O)O)N)O.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H]([C@@H](C(=O)O)N)O.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate](/img/structure/B7908188.png)

![(3S,6S)-2-(hydroxymethyl)-6-[2-(hydroxymethyl)phenoxy]oxane-3,4,5-triol](/img/structure/B7908198.png)
![sodium;7-[(2S)-2-amino-2-carboxyethyl]sulfanyl-2-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoate](/img/structure/B7908200.png)



![sodium;(6R,7R)-7-[[(2R)-2-(4-hydroxyphenyl)-2-[(6-methyl-4-oxo-1H-pyridine-3-carbonyl)amino]acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B7908237.png)

![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28S,30S,31R,33S,35R,36R,37R,38S,39S,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol](/img/structure/B7908251.png)
![(1S,3R,5S,7S,8Z,12R,14Z,16Z,18Z,20Z,22S,24S,25R,26R)-22-[(3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,26-trihydroxy-12-methyl-10-oxo-6,11,28-trioxatricyclo[22.3.1.05,7]octacosa-8,14,16,18,20-pentaene-25-carboxylic acid](/img/structure/B7908256.png)
